Differential Inhibition of Carboxypeptidase Y (CPY): ZPCK vs. TPCK Ki Comparison
In a direct kinetic study of carboxypeptidase Y (CPY) inactivation, ZPCK exhibited an inhibition constant (Ki) of 12.8 μM, whereas the comparator TPCK (tosylphenylalanyl chloromethyl ketone) demonstrated a Ki of 1.2 μM. This 10.7-fold difference in Ki values establishes that ZPCK is a less potent, and therefore a kinetically distinct, affinity label for CPY's active site histidine compared to TPCK [1].
| Evidence Dimension | Inhibition Constant (Ki) against Carboxypeptidase Y (CPY) |
|---|---|
| Target Compound Data | Ki = 12.8 μM |
| Comparator Or Baseline | TPCK (Tosyl-L-phenylalanine chloromethyl ketone): Ki = 1.2 μM |
| Quantified Difference | 10.7-fold higher Ki (lower potency) for ZPCK |
| Conditions | In vitro enzyme kinetics assay with purified carboxypeptidase Y. |
Why This Matters
This quantitative difference in potency directly impacts experimental design: when lower-affinity, irreversible inhibition of CPY is required (e.g., to avoid rapid, complete inactivation), ZPCK is the appropriate selection over TPCK.
- [1] Zieske LR, Hsi KL, Chen L, Yuan PM. Structural determination of the essential serine and glycosylation sites of carboxypeptidase P. Archives of Biochemistry and Biophysics. 1992; 295(1): 76-83. View Source
